molecular formula C17H19N3O3S B2823770 4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one CAS No. 2318958-52-8

4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one

Cat. No.: B2823770
CAS No.: 2318958-52-8
M. Wt: 345.42
InChI Key: NPECMBSJRNHNTC-UHFFFAOYSA-N
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Description

4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as phenethylsulfonyl chloride, pyridine-2-amine, and piperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Using large-scale batch reactors to control the reaction conditions precisely.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Phenethylsulfonyl)-1-(pyridin-3-yl)piperazin-2-one
  • 4-(Phenethylsulfonyl)-1-(pyridin-4-yl)piperazin-2-one

Comparison

  • Structural Differences : The position of the pyridine ring can affect the compound’s reactivity and biological activity.
  • Unique Properties : 4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one may have unique binding affinities or selectivities compared to its analogs.

Properties

IUPAC Name

4-(2-phenylethylsulfonyl)-1-pyridin-2-ylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-17-14-19(11-12-20(17)16-8-4-5-10-18-16)24(22,23)13-9-15-6-2-1-3-7-15/h1-8,10H,9,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPECMBSJRNHNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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